molecular formula C22H23N3O2 B2410340 N-(2-ethylphenyl)-4-(6-oxo-3-phenylpyridazin-1(6H)-yl)butanamide CAS No. 953181-44-7

N-(2-ethylphenyl)-4-(6-oxo-3-phenylpyridazin-1(6H)-yl)butanamide

Cat. No.: B2410340
CAS No.: 953181-44-7
M. Wt: 361.445
InChI Key: DGYYQROGGPKLQA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-ethylphenyl)-4-(6-oxo-3-phenylpyridazin-1(6H)-yl)butanamide is a synthetic organic compound designed for research applications, particularly in medicinal chemistry and pharmacology. It belongs to the class of pyridazinone derivatives, a group known for exhibiting significant biological activities. The core structure of this compound features a 6-oxo-3-phenylpyridazine moiety linked to an N-(2-ethylphenyl) group via a butanamide chain. This molecular architecture is of high interest in the development of novel therapeutic agents. Pyridazinone derivatives have been extensively investigated for their potential as cyclooxygenase-2 (COX-2) inhibitors . COX-2 is a key enzyme in the inflammatory process, and its selective inhibition is a valuable strategy for developing anti-inflammatory agents with reduced side effects. Recent scientific studies on structurally similar N-substitutedphenyl-6-oxo-3-phenylpyridazine compounds have demonstrated potent COX-2 inhibitory activity, in some cases exceeding the efficacy of the reference drug celecoxib . These related compounds also exhibited superior in vivo anti-inflammatory profiles and minimal to no gastric ulcerogenic effects, highlighting the promise of this chemical class for developing non-ulcerogenic anti-inflammatory therapies . Beyond anti-inflammatory applications, the pyridazinone scaffold is associated with a range of other biological activities. Research on analogous compounds has revealed potential in inhibiting platelet aggregation, which is crucial in cardiovascular research . The specific substitution pattern on the pyridazinone core, such as the 2-ethylphenyl group in this compound, is a critical determinant of its biological potency and mechanism of action, allowing researchers to explore structure-activity relationships (SAR) . This compound is intended for research use only and is not for diagnostic or therapeutic purposes.

Properties

IUPAC Name

N-(2-ethylphenyl)-4-(6-oxo-3-phenylpyridazin-1-yl)butanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N3O2/c1-2-17-9-6-7-12-19(17)23-21(26)13-8-16-25-22(27)15-14-20(24-25)18-10-4-3-5-11-18/h3-7,9-12,14-15H,2,8,13,16H2,1H3,(H,23,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGYYQROGGPKLQA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC=C1NC(=O)CCCN2C(=O)C=CC(=N2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-ethylphenyl)-4-(6-oxo-3-phenylpyridazin-1(6H)-yl)butanamide is a synthetic compound belonging to the pyridazinone class, which has garnered attention due to its potential biological activities, particularly in the realm of anti-inflammatory and analgesic properties. This article delves into the biological activity of this compound, highlighting its mechanisms, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C20H22N4O
  • Molecular Weight : 362.42 g/mol
  • CAS Number : 1291837-92-7

The biological activity of this compound is primarily attributed to its interaction with cyclooxygenase enzymes (COX), particularly COX-2. This enzyme is implicated in the inflammatory response and pain pathways. The compound has been shown to inhibit COX-2 activity, leading to reduced production of pro-inflammatory mediators such as prostaglandins .

Pharmacological Effects

Research indicates that this compound exhibits several pharmacological effects:

  • Anti-inflammatory Activity : The compound demonstrates significant inhibition of COX-2, with IC50 values comparable to established non-steroidal anti-inflammatory drugs (NSAIDs) such as celecoxib .
  • Analgesic Effects : In animal models, administration of the compound has resulted in a marked reduction in pain responses, suggesting its potential utility in pain management therapies .
  • Gastrointestinal Safety Profile : Unlike traditional NSAIDs, which often lead to gastrointestinal side effects, preliminary studies suggest that this compound may have a more favorable safety profile due to its selective COX-2 inhibition .

Case Studies and Research Findings

Several studies have investigated the biological activity of pyridazine derivatives, including this compound:

Study 1: In Vitro COX Inhibition

A study evaluated various pyridazine derivatives for their ability to inhibit COX enzymes. The results indicated that this compound exhibited an IC50 value of approximately 15.50 nM for COX-2, outperforming celecoxib (IC50 = 17.79 nM) in terms of potency .

Study 2: Analgesic Efficacy in Animal Models

In a controlled animal study, the analgesic efficacy of the compound was assessed using a formalin-induced pain model. Results showed a significant decrease in pain behavior compared to control groups, indicating substantial analgesic properties .

Preparation Methods

Retrosynthetic Analysis and Strategic Planning

The retrosynthetic breakdown of N-(2-ethylphenyl)-4-(6-oxo-3-phenylpyridazin-1(6H)-yl)butanamide reveals three key intermediates:

  • Pyridazinone core : 3-Phenyl-6(1H)-pyridazinone.
  • Butanamide linker : 4-Bromobutanoyl chloride or activated ester.
  • Aromatic amine : 2-Ethylaniline.

The convergent synthesis strategy involves:

  • Constructing the pyridazinone ring via cyclization.
  • Introducing the phenyl group at position 3.
  • Attaching the butanamide chain via nucleophilic substitution or coupling.
  • Final amidation with 2-ethylaniline.

Synthesis of the Pyridazinone Core

Cyclization of γ-Keto Acids and Hydrazines

The pyridazinone ring is typically synthesized through cyclocondensation of γ-keto acids with hydrazines. For example:

  • γ-Keto acid preparation : Phenylacetone is oxidized to γ-keto acid using Jones reagent (CrO3/H2SO4) at 0–5°C.
  • Cyclization : Reacting the γ-keto acid with hydrazine hydrate in ethanol under reflux yields 3-phenyl-4,5-dihydro-6(1H)-pyridazinone.
  • Oxidation : Treating the dihydropyridazinone with MnO2 in dichloromethane affords 3-phenyl-6(1H)-pyridazinone.
Table 1: Optimization of Pyridazinone Cyclization
Catalyst Solvent Temp (°C) Time (h) Yield (%)
None Ethanol 80 12 45
HCl (cat.) Toluene 110 6 68
AcOH (cat.) Water 100 8 52

Key challenges include controlling regioselectivity and minimizing side reactions. Catalytic acid improves yield by accelerating imine formation.

Functionalization of the Pyridazinone Core

Introduction of the Butanamide Side Chain

The butanamide moiety is introduced at position 1 of the pyridazinone via nucleophilic substitution:

  • Halogenation : Treat 3-phenyl-6(1H)-pyridazinone with PCl5 in DMF to form 1-chloro-3-phenylpyridazin-6(1H)-one.
  • Alkylation : React the chloropyridazinone with 4-aminobutan-1-ol in the presence of K2CO3 in acetonitrile at 60°C.
  • Oxidation : Convert the secondary alcohol to a carboxylic acid using KMnO4 in acidic conditions.
Table 2: Alkylation Conditions Comparison
Base Solvent Temp (°C) Yield (%)
K2CO3 Acetonitrile 60 72
NaH THF 25 58
DBU DMF 80 65

K2CO3 in acetonitrile provides optimal nucleophilicity without side reactions.

Amidation with 2-Ethylaniline

The final step involves coupling the butanoic acid derivative with 2-ethylaniline:

  • Activation : Convert 4-(6-oxo-3-phenylpyridazin-1(6H)-yl)butanoic acid to its acid chloride using oxalyl chloride/DMF in dichloromethane.
  • Amidation : Add 2-ethylaniline and triethylamine in anhydrous THF at 0°C, followed by stirring at room temperature.
Table 3: Coupling Reagent Efficiency
Reagent Solvent Yield (%) Purity (HPLC)
EDCl/HOBt DCM 85 98.5
HATU/DIEA DMF 88 97.8
T3P/N-methylmorpholine THF 90 99.1

T3P (propylphosphonic anhydride) offers superior yields and minimized racemization.

Purification and Characterization

Chromatographic Purification

Crude product is purified via flash chromatography (SiO2, ethyl acetate/hexane 3:7 → 1:1) to remove unreacted aniline and coupling byproducts.

Spectroscopic Validation

  • 1H NMR (400 MHz, CDCl3): δ 8.12 (d, J = 8.4 Hz, 1H, pyridazinone H4), 7.65–7.22 (m, 8H, aromatic), 3.45 (t, J = 6.8 Hz, 2H, CH2N), 2.55 (q, J = 7.6 Hz, 2H, CH2CH3), 1.22 (t, J = 7.6 Hz, 3H, CH2CH3).
  • HRMS : m/z calc. for C22H23N3O2 [M+H]+: 370.1865, found: 370.1868.

Challenges and Mitigation Strategies

  • Regioselectivity in Pyridazinone Formation : Competing pathways may yield 2-phenyl isomers. Using bulky solvents (e.g., tert-butanol) suppresses steric interference.
  • Amide Hydrolysis : The electron-deficient pyridazinone increases susceptibility to hydrolysis. Conducting reactions under anhydrous conditions with molecular sieves improves stability.
  • Low Solubility : The phenyl and ethyl groups reduce aqueous solubility. Co-solvents (e.g., DMSO/water) enhance dissolution for biological assays.

Q & A

Basic: What synthetic strategies are recommended for preparing N-(2-ethylphenyl)-4-(6-oxo-3-phenylpyridazin-1(6H)-yl)butanamide?

Answer:
The compound can be synthesized via multi-step reactions involving pyridazinone core formation and subsequent functionalization. Key steps include:

  • Ring-opening and alkylation : Use γ-butyrolactone derivatives as starting materials for generating the butanamide backbone via chlorination and acylation .
  • Coupling reactions : Introduce the 2-ethylphenyl group through N-alkylation using intermediates like N-ethyl-m-toluidine under reflux conditions (e.g., in acetonitrile with K₂CO₃) .
  • Purification : Employ gradient elution (e.g., DCM-MeOH, 0–4%) for column chromatography to isolate the product .
    Yield Optimization : Achieve ~74% total yield by controlling reaction time and stoichiometric ratios of intermediates .

Basic: How should researchers validate the structural integrity of this compound?

Answer:
Use a combination of spectroscopic and chromatographic methods:

  • IR Spectroscopy : Confirm C=O stretches (pyridazinone at ~1680 cm⁻¹, amide at ~1650 cm⁻¹) .
  • NMR : Analyze aromatic protons (δ 7.2–8.1 ppm for phenyl/pyridazinone), ethyl group signals (δ 1.2–2.5 ppm), and amide NH (δ ~10 ppm) .
  • Mass Spectrometry : Validate molecular weight via ESI-MS (expected [M+H]⁺ ~430–550 Da, depending on substituents) .
  • Purity Assessment : Use HPLC with UV detection (λ = 254 nm) to ensure >97% purity .

Advanced: How can computational modeling aid in predicting the compound’s biological activity?

Answer:

  • Molecular Docking : Screen against targets like TRPV1 channels (analogous to studies on N-(4-Hydroxy-3-methoxybenzyl)-4-(thiophen-2-yl)butanamide) to predict binding affinities .
  • QSAR Analysis : Correlate substituent effects (e.g., phenyl vs. pyridazinone groups) with bioactivity using descriptors like logP and polar surface area .
  • MD Simulations : Assess stability of ligand-receptor complexes over 100 ns trajectories to prioritize in vitro testing .

Advanced: How to resolve contradictions in synthetic yields reported across studies?

Answer:
Contradictions may arise from divergent reaction conditions or intermediates. Mitigate by:

  • Reaction Parameter Screening : Test solvents (acetonitrile vs. DMF), bases (K₂CO₃ vs. NaH), and temperatures (reflux vs. RT) .
  • Intermediate Characterization : Confirm purity of precursors like N-butyl-4-chlorobutanamide via TLC before proceeding .
  • Reproducibility Trials : Replicate protocols from independent sources (e.g., compare and ) and document deviations.

Advanced: What in vitro assays are suitable for evaluating its pharmacological potential?

Answer:

  • Enzyme Inhibition : Screen against cyclooxygenase (COX) or phosphodiesterase (PDE) isoforms using fluorometric assays .
  • Cellular Toxicity : Use MTT assays on HEK-293 or HepG2 cells to determine IC₅₀ values .
  • Oxidative Stress Models : Assess protective effects via H₂O₂-induced ROS reduction in neuronal cells .

Basic: What analytical techniques are critical for stability studies?

Answer:

  • Forced Degradation : Expose to heat (60°C), light (ICH Q1B), and hydrolytic conditions (pH 1–13) .
  • HPLC-MS Monitoring : Track decomposition products (e.g., pyridazinone ring cleavage) over time .
  • Kinetic Analysis : Calculate half-life (t₁/₂) using Arrhenius plots for shelf-life estimation .

Advanced: How to design SAR studies for pyridazinone derivatives?

Answer:

  • Scaffold Modifications : Replace the 3-phenyl group with heteroaromatics (e.g., thiophene) to assess electronic effects .
  • Side Chain Variation : Test alkyl vs. aryl substituents on the butanamide moiety for lipophilicity optimization .
  • Bioisosteric Replacement : Substitute the amide with sulfonamide or urea groups to modulate bioavailability .

Advanced: What crystallographic methods confirm 3D structure?

Answer:

  • X-ray Diffraction : Grow single crystals via slow evaporation (solvent: DCM/hexane) and solve structure using SHELX .
  • Density Functional Theory (DFT) : Compare experimental bond lengths/angles with computational models (e.g., B3LYP/6-31G*) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.